Itacnosertib (hydrocholide)
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Overview
Description
Itacnosertib hydrochloride is a small molecule inhibitor that targets Janus kinase 2 (JAK2), activin A receptor type 1 (ACVR1 or ALK2), and activin receptor-like kinase 5 (ALK5). It is primarily used in scientific research for its potential therapeutic applications in treating various neoplasms and other conditions related to abnormal kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Itacnosertib hydrochloride involves multiple steps, starting from the preparation of the core pyrimidine structure, followed by the introduction of bipyridinyl and methoxyphenyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of Itacnosertib hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Itacnosertib hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: It can undergo substitution reactions, particularly at the bipyridinyl and methoxyphenyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Itacnosertib hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It helps in understanding the role of JAK2, ACVR1, and ALK5 in cellular processes.
Medicine: It is being investigated for its potential therapeutic effects in treating cancers and other diseases related to kinase dysregulation.
Industry: It is used in the development of new therapeutic agents and in drug discovery research .
Mechanism of Action
Itacnosertib hydrochloride exerts its effects by inhibiting the activity of JAK2, ACVR1, and ALK5. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, Itacnosertib hydrochloride can prevent abnormal cell proliferation and induce apoptosis in cancer cells. The molecular targets include the ATP-binding sites of these kinases, leading to the disruption of their signaling pathways .
Comparison with Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Luspatercept: An ACVR1 inhibitor used to treat anemia in patients with myelodysplastic syndromes.
Galunisertib: An ALK5 inhibitor investigated for its potential in treating various cancers .
Uniqueness: Itacnosertib hydrochloride is unique in its ability to simultaneously inhibit JAK2, ACVR1, and ALK5, making it a versatile tool in research and potential therapeutic applications. Its multi-target inhibition provides a broader spectrum of activity compared to compounds that target only one kinase .
Properties
Molecular Formula |
C26H29ClN8O |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C26H28N8O.ClH/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20;/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32);1H |
InChI Key |
ABZRWCMUFGOVSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC.Cl |
Origin of Product |
United States |
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